molecular formula C19H21N5O3S B287484 ethyl 5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Cat. No.: B287484
M. Wt: 399.5 g/mol
InChI Key: COWQNLRBTPRURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate, commonly known as EDP-239, is a novel small molecule compound that has been synthesized and studied for its potential applications in scientific research. It belongs to the class of pyrazole-based compounds and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of EDP-239 is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the activity of various enzymes and receptors, including phosphodiesterases and adenosine receptors. EDP-239 can also inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
EDP-239 has been shown to have various biochemical and physiological effects in preclinical studies. It can increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in cellular signaling. EDP-239 can also modulate the levels of various cytokines and chemokines, which play a role in the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of EDP-239 is its high potency and selectivity towards its target enzymes and receptors. It can be easily synthesized in large quantities and can be used in various in vitro and in vivo experiments. However, one of the limitations of EDP-239 is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of EDP-239. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. EDP-239 can also be studied for its potential applications in the treatment of cancer and autoimmune diseases. Further studies are needed to fully understand the mechanism of action of EDP-239 and to optimize its pharmacokinetic properties for clinical use.
In conclusion, EDP-239 is a novel small molecule compound that has shown promising results in various preclinical studies. It has potential applications in various scientific research fields, including neuroscience, oncology, and immunology. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of EDP-239 involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the formation of the pyrazole ring and the subsequent introduction of the pyrimidine moiety. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

EDP-239 has been studied for its potential applications in various scientific research fields, including neuroscience, oncology, and immunology. In neuroscience, EDP-239 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and stroke. In oncology, EDP-239 has demonstrated antitumor activity and can sensitize cancer cells to chemotherapy. In immunology, EDP-239 has been shown to modulate the immune response and can potentially be used in the treatment of autoimmune diseases.

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 5-amino-1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C19H21N5O3S/c1-5-26-18(25)14-10-21-24(17(14)20)15-9-16(23-19(22-15)28-4)27-13-7-6-11(2)12(3)8-13/h6-10H,5,20H2,1-4H3

InChI Key

COWQNLRBTPRURY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)SC)OC3=CC(=C(C=C3)C)C)N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)SC)OC3=CC(=C(C=C3)C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.